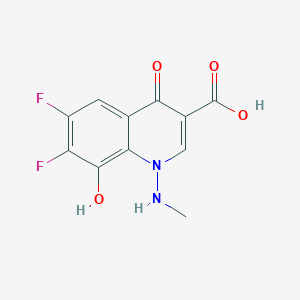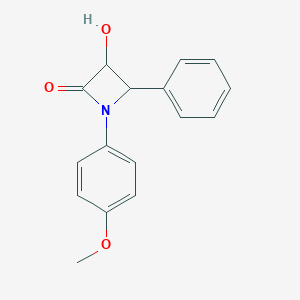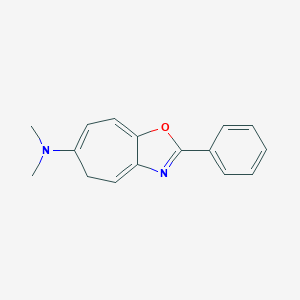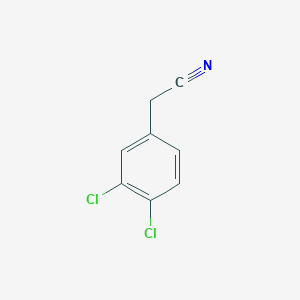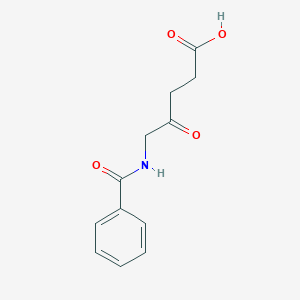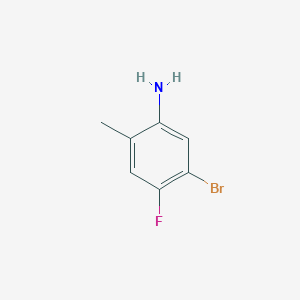
1-(3-羟基-2-甲氧基苯基)乙酮
描述
科学研究应用
1-(3-Hydroxy-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach is the Hoesch condensation of orcinol with methoxyacetonitrile . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3-methoxy-2-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxy-2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 1-(3-Hydroxy-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit the activity of NADPH oxidase, reducing free radical generation and neutrophil infiltration, thereby protecting myocardial cells and cardiac function . This makes it a potential candidate for treating myocardial reperfusion injury.
相似化合物的比较
1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): Similar structure but with different positioning of hydroxy and methoxy groups.
1-(4-Hydroxy-2-methoxyphenyl)ethanone: Another isomer with hydroxy and methoxy groups in different positions.
Uniqueness: 1-(3-Hydroxy-2-methoxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
1-(3-hydroxy-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHGDYDDWMTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in pharmaceutical research?
A1: 1-(3-Hydroxy-2-methoxyphenyl)ethanone has been identified as an impurity during the synthesis of acetovanillone []. Acetovanillone is a key starting material in the production of iloperidone, an antipsychotic drug []. Understanding and characterizing such impurities is crucial in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product.
Q2: How was 1-(3-Hydroxy-2-methoxyphenyl)ethanone characterized in the research?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of 1-(3-Hydroxy-2-methoxyphenyl)ethanone. These methods included:
- Mass spectrometry: This technique was used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: Besides its presence as an impurity, has 1-(3-Hydroxy-2-methoxyphenyl)ethanone been found in any other contexts?
A3: Interestingly, 1-(3-Hydroxy-2-methoxyphenyl)ethanone, referred to as 1-(3-hydroxy-2-methoxyphenyl)-ethanone in the study, was also isolated from the solid rice medium of the fungus Fusarium oxysporum R1 []. This fungus was being studied for its potential to produce antimicrobial compounds. This finding highlights the diverse origins of chemical compounds and the importance of exploring natural sources for novel bioactive molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



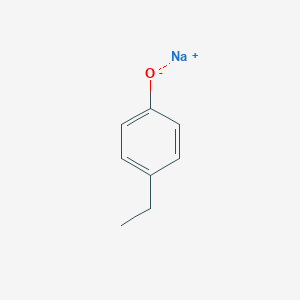
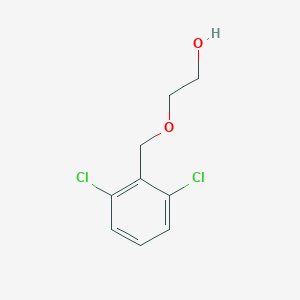
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
